molecular formula C17H34ClNO2 B2605286 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217605-45-2

1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No. B2605286
CAS RN: 1217605-45-2
M. Wt: 319.91
InChI Key: AWEZUMMICGYGOR-UHFFFAOYSA-N
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Description

1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H34ClNO2 and its molecular weight is 319.91. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Molecular Structures

The chemical compound 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has been studied in various synthetic applications and molecular structure analyses. A notable research focus has been on its reaction with other chemicals to form stable compounds or to analyze its structure for further applications in materials science and chemical synthesis.

  • Synthesis and Structural Analysis : The reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with hexaethyltriamidophosphite in the presence of diethylammonium chloride afforded a stable quasiphosphonium salt. This demonstrates the compound's ability to participate in complex chemical reactions leading to the formation of novel chemical entities with potential applications in materials science and synthesis methodologies (Bogdanov et al., 2006).

  • Plant Growth Retardant Potential : Derivatives of this compound were synthesized and evaluated for their potential as plant growth retardants. This research highlights the compound's utility in agricultural chemistry, specifically in the development of substances that can influence plant growth (Sharma et al., 2008).

  • Catalytic Applications : Studies on the catalytic applications of derivatives of this compound have been conducted. These studies involve the synthesis of novel peripherally tetra-substituted metal-free and metallophthalocyanines, demonstrating the compound's relevance in catalysis and its potential in the development of new materials with specific electronic or optical properties (Acar et al., 2012).

  • Molecular Structure and Reactivity : Research into the crystalline and molecular structure of isomers of related compounds has provided insight into their conformation and reactivity. This knowledge is crucial for understanding how these compounds can be utilized in further chemical synthesis and for the development of new materials with desired properties (Cherepinskii-Malov et al., 1974).

properties

IUPAC Name

1-(diethylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO2.ClH/c1-6-18(7-2)11-14(19)12-20-15-10-13-8-9-17(15,5)16(13,3)4;/h13-15,19H,6-12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZUMMICGYGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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